
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one is a chemical compound with the molecular formula C5H6Cl2O3. It is a useful research compound with applications in various scientific fields. The compound is characterized by its unique structure, which includes a dioxolane ring substituted with chloro and chloromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with sulfonyl chloride as a chlorination reagent. The reaction is carried out in an organic solvent under the effect of a catalyst for 1-5 hours . After the reaction, the solvent is evaporated to obtain the target product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives.
Applications De Recherche Scientifique
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one involves its interaction with molecular targets through its reactive chloro and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The specific pathways involved depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-4-(chloromethyl)oxetan-2-one: Another chlorinated dioxolane derivative with similar reactivity.
4-Chloro-4’-methoxychalcone: A compound with a similar chloro substitution pattern but different core structure.
Propriétés
Formule moléculaire |
C5H4Cl2O3 |
|---|---|
Poids moléculaire |
182.99 g/mol |
Nom IUPAC |
4-chloro-4-(chloromethyl)-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H4Cl2O3/c1-3-5(7,2-6)10-4(8)9-3/h1-2H2 |
Clé InChI |
GQFWMHMHUIPWJA-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(OC(=O)O1)(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
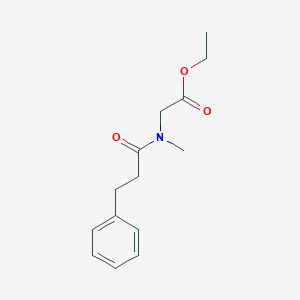


![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
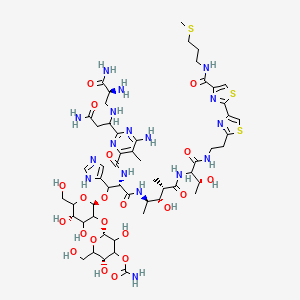
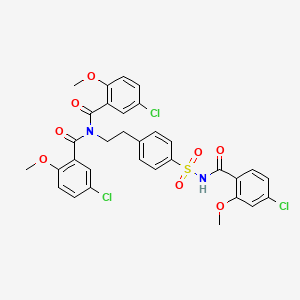
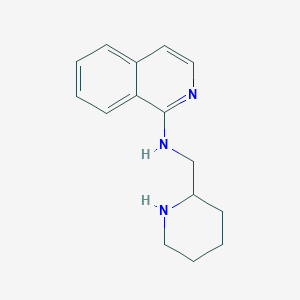
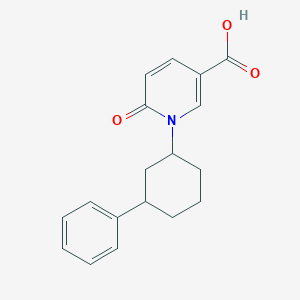
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
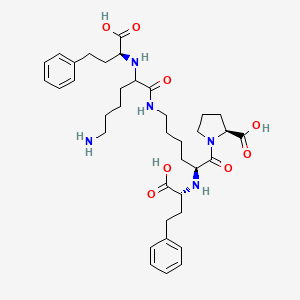
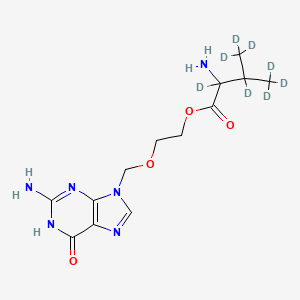
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
